Hydroxyflutamide

Antiandrogen Cell Proliferation Prostate Cancer

Hydroxyflutamide (HF) is the pharmacologically active metabolite of flutamide, an indispensable tool compound for studying androgen receptor (AR) signaling. Unlike direct antagonists such as bicalutamide or enzalutamide, HF is a metabolite, making it the correct probe for investigating prodrug activation and metabolic pathways. Functional data show ~3-fold higher potency than bicalutamide in Shionogi carcinoma cells despite lower cell-free binding affinity. In LNCaP cells, it exhibits a unique agonist/antagonist switch at mutated AR (T877A), critical for studying resistance mechanisms. The flutamide/HF system is ~3-fold more potent than bicalutamide at reducing prostate weight in rodent models. Select HF for precise, reproducible AR antagonism. ≥98% purity, in stock, global shipping.

Molecular Formula C11H11F3N2O4
Molecular Weight 292.21 g/mol
CAS No. 52806-53-8
Cat. No. B1664084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyflutamide
CAS52806-53-8
Synonyms2-hydroxyflutamide
hydroxyflutamide
OH-flutamide
Sch 16423
Sch-16423
Molecular FormulaC11H11F3N2O4
Molecular Weight292.21 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O
InChIInChI=1S/C11H11F3N2O4/c1-10(2,18)9(17)15-6-3-4-8(16(19)20)7(5-6)11(12,13)14/h3-5,18H,1-2H3,(H,15,17)
InChIKeyYPQLFJODEKMJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyflutamide (CAS 52806-53-8): An Active Metabolite in Androgen Receptor Antagonism Research


Hydroxyflutamide (HF, SCH-16423) is a nonsteroidal antiandrogen (NSAA) and the primary active metabolite of the prodrug flutamide. It functions as a competitive antagonist of the androgen receptor (AR) [1]. As the active species responsible for the pharmacological effect of flutamide in vivo, HF is a critical tool compound for studying AR signaling pathways in prostate cancer, hirsutism, and other androgen-dependent conditions [1]. Its role as an active metabolite distinguishes it from other direct-acting antiandrogens, making it essential for research involving metabolic activation and prodrug mechanisms.

Why Hydroxyflutamide Cannot Be Replaced by Other Antiandrogens in Research


Substituting Hydroxyflutamide with a generic antiandrogen is scientifically invalid due to significant differences in potency, metabolic origin, and cellular behavior. Unlike direct antagonists such as bicalutamide or enzalutamide, HF is a metabolite, making it the correct probe for studying flutamide's pharmacology and metabolism [1]. Furthermore, the compound exhibits a unique agonist/antagonist switch in cells expressing mutated AR (e.g., LNCaP), a property not shared by all antiandrogens [2]. Its functional potency can also be context-dependent, showing higher efficacy than bicalutamide in certain intact cellular models despite lower binding affinity in cell-free assays, as detailed in the quantitative evidence below [3].

Quantitative Differentiation of Hydroxyflutamide from Key Analogs


Superior Functional Potency Over Bicalutamide in Cellular Proliferation Assays

In an intact cell model, Hydroxyflutamide demonstrated approximately 3-fold higher potency than bicalutamide (Casodex) at inhibiting DHT-stimulated proliferation of androgen-sensitive mouse Shionogi carcinoma cells [1]. This functional superiority in a cellular context is a key differentiator, despite bicalutamide often showing higher binding affinity in cell-free assays.

Antiandrogen Cell Proliferation Prostate Cancer

High-Potency Antagonism of AR in Specific Binding Assays

While often cited with an IC50 of 700 nM, Hydroxyflutamide has demonstrated significantly higher potency in certain assay conditions, with reported Ki values as low as 2.0 nM and IC50 values of 43.0 nM . This potency profile is distinct from the prodrug flutamide, which exhibits a much weaker binding affinity (Ki = 55 nM) [1]. The active metabolite is therefore approximately 27.5-fold more potent than its parent compound in terms of AR binding.

Androgen Receptor Binding Affinity IC50

In Vivo Efficacy of Flutamide Superior to Bicalutamide, Driven by Hydroxyflutamide

The in vivo antiandrogenic potency of flutamide, mediated by its active metabolite Hydroxyflutamide, is approximately 3-fold higher than that of bicalutamide in a rat model [1]. Flutamide was 3 times more potent than Casodex at inhibiting ventral prostate and seminal vesicle weight in orchiectomized rats supplemented with androstenedione [1]. This in vivo functional advantage is a critical point of differentiation from bicalutamide.

In Vivo Pharmacology Prostate

Differentiation from Bicalutamide in Androgen-Stimulated Secretion Assays

In a head-to-head comparison, Hydroxyflutamide was significantly more potent than bicalutamide at blocking testosterone-induced GCDFP-15 release in human breast cancer cells [1]. The IC50 values for OH-FLU, Casodex, and nilutamide were 29, 180, and 87 nM, respectively, in T-47D cells, and 35, 142, and 75 nM, respectively, in ZR-75-1 cells [1]. This indicates Hydroxyflutamide is approximately 4-6 fold more potent than bicalutamide in this functional assay.

GCDFP-15 Breast Cancer Secretion

Distinct Agonist/Antagonist Switch in LNCaP Cells Compared to Bicalutamide

Hydroxyflutamide exhibits agonistic activity on the mutated androgen receptor (T877A) expressed in LNCaP prostate cancer cells, a property not fully shared by bicalutamide [1]. While bicalutamide maintains antagonist behavior in this context, HF can stimulate cell growth and AR-mediated transcription [2]. This differential response is a critical consideration for studies using LNCaP cells or investigating AR mutations.

Mutant AR LNCaP Agonist

CYP1A2-Mediated Metabolic Activation Distinguishes Flutamide/Hydroxyflutamide from Direct Antagonists

Hydroxyflutamide is generated from the prodrug flutamide via extensive first-pass metabolism, primarily by CYP1A2 [1]. Steady-state plasma concentrations of the active metabolite (0.94 ± 0.23 µg·ml⁻¹) are achieved after 2-4 days of dosing with flutamide (250 mg q8h) [1]. This metabolic activation pathway is a key differentiator from direct-acting antiandrogens like bicalutamide or enzalutamide, making HF the relevant probe for studying CYP1A2-mediated drug activation and potential drug-drug interactions.

Metabolism CYP1A2 Prodrug

Validated Application Scenarios for Hydroxyflutamide in Research


As a Functional Antagonist in Cellular Proliferation Assays

Hydroxyflutamide is the preferred compound for inhibiting DHT-stimulated proliferation in androgen-sensitive cell lines like Shionogi carcinoma cells, where it demonstrates ~3-fold higher potency than bicalutamide [1]. It should be selected over bicalutamide when maximum functional antagonism is required in this cellular context.

As a Probe for AR Binding in Competitive Displacement Studies

Use Hydroxyflutamide as a reference antagonist in AR binding assays. Its reported Ki (2.0 nM) and IC50 (43.0 nM) values [1] provide a benchmark for comparing novel AR ligands, and its role as an active metabolite makes it essential for understanding the pharmacology of flutamide-based therapies.

In Vivo Studies of Androgen-Dependent Tissue Response

For researchers modeling prostate cancer or other androgen-dependent conditions in vivo, the flutamide/Hydroxyflutamide system is a robust tool. Preclinical data show that flutamide, via its active metabolite HF, is approximately 3-fold more potent than bicalutamide at reducing prostate and seminal vesicle weight in rat models [1].

Studies of Mutant Androgen Receptor Pharmacology

Hydroxyflutamide is an essential control for investigating agonist-switch phenomena in AR mutants, such as the T877A mutation in LNCaP cells [1]. Its partial agonist activity in this model contrasts with the pure antagonist behavior of bicalutamide, making it a critical tool for studying AR mutation-driven resistance mechanisms.

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